

spectroscopic comparison of "4-Methoxy-2,3,6-trimethylphenol" and its acetate derivative

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Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylphenol

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A Spectroscopic Comparison: 4-Methoxy-2,3,6-trimethylphenol and its Acetate Derivative

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic shifts observed upon acetylation of **4-Methoxy-2,3,6-trimethylphenol**, providing key data for structural confirmation and characterization.

2,3,6-trimethylphenol and its acetate derivative, 4-Methoxy-2,3,6-trimethylphenyl acetate. The acetylation of the phenolic hydroxyl group induces characteristic shifts in the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), and Mass Spectrometry (MS) data, which are crucial for tracking the reaction and confirming the structure of the resulting ester. The experimental data presented herein serves as a valuable reference for researchers working with similar phenolic compounds.

Data Presentation

The following tables summarize the key spectroscopic data for **4-Methoxy-2,3,6-trimethylphenol** and its acetate derivative.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
4-Methoxy-2,3,6- trimethylphenol	~3400-3200 (broad)	O-H (hydroxyl) stretch
~2950-2850	C-H (aliphatic) stretch	
~1600, ~1470	C=C (aromatic) stretch	-
~1200	C-O (ether) stretch	-
4-Methoxy-2,3,6- trimethylphenyl Acetate	~2950-2850	C-H (aliphatic) stretch
~1760	C=O (ester) stretch	
~1600, ~1480	C=C (aromatic) stretch	_
~1200	C-O (ether and ester) stretch	-

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)



Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4-Methoxy-2,3,6- trimethylphenol	~6.5 (example)	S	1H	Ar-H
~4.8 (example, broad)	S	1H	Ar-OH	
~3.8 (example)	S	3H	-OCH₃	_
~2.2-2.3 (example)	s	9Н	Ar-CH₃ (3x)	_
4-Methoxy-2,3,6- trimethylphenyl Acetate	~6.7 (example)	S	1H	Ar-H
~3.8 (example)	S	3H	-OCH₃	
~2.3 (example)	S	3H	-OCOCH₃	_
~2.1-2.2 (example)	S	9Н	Ar-CH₃ (3x)	

Note: The exact chemical shifts for the aromatic and methyl protons can vary slightly depending on the specific substitution pattern and solvent.

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl3)



Compound	Approximate Chemical Shift (δ, ppm)	Assignment
4-Methoxy-2,3,6- trimethylphenol	~150-155	C-OH (aromatic)
~145-150	C-OCH₃ (aromatic)	
~115-135	C-C & C-H (aromatic)	
~55-60	-OCH₃	_
~15-25	Ar-CH₃	_
4-Methoxy-2,3,6- trimethylphenyl Acetate	~169	C=O (ester)
~148-152	C-O (aromatic, ester-linked)	
~145-150	C-OCH₃ (aromatic)	_
~120-140	C-C & C-H (aromatic)	_
~55-60	-OCH₃	-
~21	-OCOCH₃	_
~15-25	Ar-CH₃	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Peaks
4-Methoxy-2,3,6- trimethylphenol	C10H14O2	166.22	166 (M+), 151 (M+ - CH ₃)
4-Methoxy-2,3,6- trimethylphenyl Acetate	С12Н16О3	208.25	208 (M+), 166 (M+ - C ₂ H ₂ O), 151 (M+ - C ₂ H ₂ O - CH ₃)

Experimental Protocols



1. Synthesis of 4-Methoxy-2,3,6-trimethylphenyl Acetate

This protocol describes a general method for the acetylation of a phenol.

- Materials: 4-Methoxy-2,3,6-trimethylphenol, acetic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve 4-Methoxy-2,3,6-trimethylphenol in the chosen solvent in a round-bottom flask.
 - Add a stoichiometric excess of acetic anhydride to the solution.
 - Add a catalytic amount of pyridine to the reaction mixture.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel if necessary.

2. Spectroscopic Analysis

• Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on the attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet (for solids) or a thin film on a salt plate (for liquids). The spectrum is recorded over a range of 4000-400 cm⁻¹.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer
 with an electron ionization (EI) source. The sample is introduced into the instrument, and the
 resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

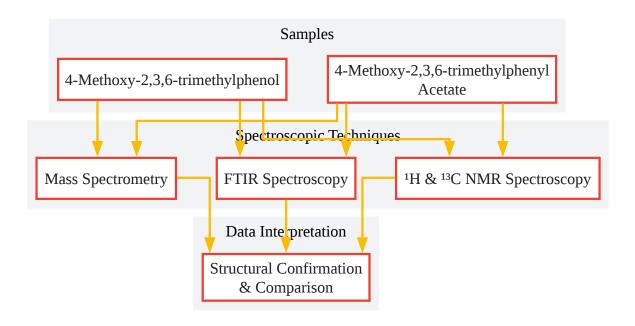
Mandatory Visualization



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Caption: Workflow for the synthesis of 4-Methoxy-2,3,6-trimethylphenyl acetate.





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Caption: Logical flow of spectroscopic analysis for structural elucidation.

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